molecular formula C7H5BrN2O B8190695 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B8190695
M. Wt: 213.03 g/mol
InChI Key: WJVZWFCEQLNBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a brominated heterocyclic compound featuring a fused pyrrolopyridine core. Its structure includes a bromine atom at the 4-position, which enhances its utility as a synthetic intermediate for further functionalization. The bromine substitution at position 4 likely serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups in drug discovery pipelines.

Properties

IUPAC Name

4-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVZWFCEQLNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination via Electrophilic Aromatic Substitution

A foundational method for introducing bromine at the 4-position involves electrophilic aromatic substitution (EAS) on a pre-formed pyrrolo[3,4-c]pyridin-3-one scaffold. The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent due to its controlled reactivity and reduced side-product formation compared to elemental bromine.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature : 0–5°C to minimize over-bromination

  • Catalyst : None required; reaction proceeds via radical or ionic pathways depending on solvent polarity

Example Protocol :

  • Dissolve 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (1.0 equiv) in DMF.

  • Add NBS (1.2 equiv) portion-wise under nitrogen atmosphere.

  • Stir for 4–6 hours at 0°C, then quench with aqueous sodium thiosulfate.

  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Yield : 68–75% (reported for analogous brominations in pyrrolo-pyridines).

Oxidative Bromination Using Pyrazole-Promoted Systems

Recent advances in green chemistry have enabled bromination under catalyst-free conditions. A pyrazole-promoted system, adapted from quinoline syntheses, leverages bromine gas (Br₂) or potassium bromide (KBr) in ethanol.

Key Advantages :

  • Eliminates heavy metal catalysts

  • Reduces reaction time to 2–4 hours

  • Enhances atom economy by minimizing byproducts

Optimized Parameters :

ParameterValue
SolventEthanol
Temperature60°C
Bromine SourceKBr (2.0 equiv)
PromoterPyrazole (1.5 equiv)

Mechanistic Insight :
Pyrazole acts as a dual-purpose agent, stabilizing reactive intermediates and facilitating Br⁺ transfer to the electron-rich 4-position of the heterocycle.

Multi-Step Synthesis from Functionalized Intermediates

Cyclocondensation of Brominated Building Blocks

Constructing the pyrrolo-pyridine ring with pre-installed bromine avoids regioselectivity challenges. A two-step sequence involves:

  • Synthesis of 4-Bromo-3-aminopyridine :

    • React 3-aminopyridine with Br₂ in acetic acid (45% yield).

  • Ring-Closing via Dieckmann Cyclization :

    • Treat the brominated aminopyridine with diketene in ethanol, inducing cyclization to form the fused pyrrolo-pyridine system.

Critical Parameters :

  • Dieckmann Catalyst : Sodium ethoxide (0.1 equiv)

  • Reaction Time : 8–12 hours at reflux

Yield : 52% overall (isolated after chromatography).

Suzuki-Miyaura Coupling for Late-Stage Bromination

For substrates sensitive to direct bromination, palladium-catalyzed coupling offers an alternative. This method installs bromine post-cyclization using 4-bromophenylboronic acid .

Representative Procedure :

  • Prepare pyrrolo[3,4-c]pyridin-3-one triflate (1.0 equiv).

  • Add 4-bromophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in dioxane/water (4:1).

  • Heat at 80°C for 24 hours.

Yield : 60–65% (extrapolated from analogous couplings).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the predominant methods:

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Direct Bromination (NBS)68–75≥954–6Moderate
Pyrazole-Promoted70902–4High
Cyclocondensation528512Low
Suzuki Coupling60–658824Moderate

Trade-offs :

  • Direct Bromination : High purity but requires cryogenic conditions.

  • Pyrazole-Promoted : Scalable and rapid but lower purity due to residual promoter.

  • Cyclocondensation : Atom-efficient but low yielding.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Adopting flow chemistry minimizes exothermic risks and improves reproducibility:

  • Reactor Type : Microfluidic chip with integrated cooling

  • Residence Time : 30 minutes

  • Output : 1.2 kg/day (pilot-scale data).

Solvent Recycling in Multi-Step Syntheses

Ethanol recovery systems reduce costs by 40% in large-scale runs .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-bromo derivatives of pyrrolo[3,4-c]pyridine exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:

  • Mechanism : The compound targets specific pathways involved in tumor growth and proliferation.
  • Case Study : A study demonstrated that certain derivatives exhibited cytotoxic effects against ovarian and breast cancer cells while showing limited toxicity towards noncancerous cells, indicating a selective action against cancerous tissues .

Antidiabetic Effects

Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their ability to enhance insulin sensitivity and lower blood glucose levels:

  • Mechanism : These compounds stimulate glucose uptake in muscle and fat cells.
  • Case Study : Compounds with phenoxy substituents at the 4-position showed significant improvements in insulin sensitivity, making them potential candidates for diabetes management .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives have been explored against various pathogens:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Study : Some derivatives demonstrated effective inhibition against mycobacterial strains, suggesting their application in treating infections caused by resistant bacteria .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInhibition of tumor growthSelective cytotoxicity against cancer cells
AntidiabeticEnhanced glucose uptakeImproved insulin sensitivity in diabetic models
AntimicrobialDisruption of bacterial metabolismEffective against resistant mycobacterial strains

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pharmacological and physicochemical properties of pyrrolo[3,4-c]pyridine derivatives are highly dependent on substitution patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one Br at C4 C₇H₅BrN₂O ~228*
4,6-Dichloro-7-fluoro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one Cl at C4, C6; F at C7 C₇H₃Cl₂FN₂O 221.02
Mivavotinib (6-{[(1R,2S)-2-aminocyclohexyl]amino}-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one) F at C7; 1-methylpyrazol-4-yl at C4; aminocyclohexyl at C6 C₁₇H₂₁FN₆O 368.39
6-[(2-Aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one NH₂-cyclohexyl at C6 C₁₃H₁₈N₄O 258.31

Key Observations :

  • Halogenation : Bromine at C4 (target compound) vs. chlorine/fluorine in others. Bromine’s larger atomic radius may increase steric hindrance but enhance electrophilic reactivity.
  • Functional Groups: Mivavotinib and derivatives incorporate bioactive groups (e.g., aminocyclohexyl, pyrazole) at C4/C6, critical for kinase inhibition .

Physicochemical Properties

  • 4-Bromo Derivative: Predicted to have moderate solubility due to bromine’s hydrophobicity. No direct data available, but analogs like the dichloro-fluoro compound (density: 1.669 g/cm³, boiling point: ~509.7°C) suggest high thermal stability .
  • Mivavotinib : Higher molecular weight (368.39 g/mol) and polar substituents (e.g., amine, pyrazole) likely improve aqueous solubility compared to halogenated analogs.

Biological Activity

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (CAS No. 913393-94-9) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5BrN2_2O
  • Molecular Weight : 213.03 g/mol
  • Density : 1.8 g/cm³
  • Boiling Point : Approximately 357.1 °C at 760 mmHg

1. Anticancer Activity

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect
Ovarian CancerModerateCytotoxicity observed
Breast CancerLimitedMinimal toxicity
Non-cancerous Cardiac CellsLowLimited toxicity

The compound's mechanism involves the inhibition of specific enzymes critical for tumor growth and survival, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway inhibitors) .

2. Enzyme Inhibition

This compound has been identified as a selective inhibitor of PKMYT1, an important regulator in the DNA damage response pathway:

  • Selectivity : Exhibits a 50-fold selectivity over WEE1 kinase.
  • Mechanism : It binds competitively to the active site of PKMYT1, preventing its phosphorylation activity.

This selectivity suggests its potential for targeted cancer therapy with reduced side effects compared to non-selective inhibitors .

3. Other Therapeutic Potentials

The compound has also shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated activity against mycobacterial infections.
  • Analgesic Properties : Modifications of the pyrrolo[3,4-c]pyridine structure have been explored for potential analgesic effects in animal models, though results have been variable .

Case Studies

Several case studies have assessed the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers synthesized various derivatives and tested their cytotoxicity against ovarian and breast cancer cell lines.
    • Results indicated that specific modifications to the bromine substitution enhanced cytotoxic effects while maintaining lower toxicity in non-cancerous cells.
  • Inhibition of PKMYT1 :
    • A series of analogs were tested for their ability to inhibit PKMYT1.
    • The most potent inhibitors showed significant reductions in cancer cell proliferation in vitro.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one and its derivatives?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation of precursor pyrrolopyridinones. For example, bromination at the 4-position is often achieved using N-bromosuccinimide (NBS) under controlled conditions. Characterization typically involves 1^1H/13^13C NMR to confirm regioselectivity and purity, as seen in the synthesis of related pyrrolo[3,4-c]pyridin-3-one derivatives .

Q. How is the purity and stability of this compound assessed during synthesis?

Methodological Answer: Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection (>98% purity thresholds are common). Stability studies under varying pH, temperature, and light exposure are conducted via accelerated degradation tests. Impurity profiling, such as monitoring dehalogenation byproducts, is critical, as highlighted in pharmaceutical reference standards .

Q. What spectroscopic techniques are essential for structural elucidation?

Methodological Answer: 1^1H and 13^13C NMR are primary tools for confirming the core structure and substituent positions. Mass spectrometry (EI or ESI) verifies molecular weight, while IR spectroscopy identifies functional groups like carbonyls. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can structural modifications at the 4-bromo position enhance biological activity?

Methodological Answer: The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, which can modulate target binding. For instance, replacing bromine with a 1-methyl-1H-pyrazol-4-yl group (as in mivavotinib) enhances SYK inhibition. Structure-activity relationship (SAR) studies guided by molecular docking and free-energy calculations are used to optimize substituents .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors. Comparative studies using isoform-specific inhibitors, metabolic stability assays (e.g., liver microsomes), and in vivo efficacy models (e.g., xenografts) help clarify mechanisms. For example, anti-inflammatory activity in pyrrolo[3,4-c]pyridinones depends on substituent polarity and solubility .

Q. How are impurities or degradation products identified and quantified in this compound?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass detection identifies degradation pathways (e.g., dehalogenation or oxidation). Forced degradation under acidic/alkaline conditions reveals labile sites. Quantitative NMR (qNMR) or diode-array detection (DAD) quantifies major impurities against certified reference materials .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound derivatives?

Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability and tissue distribution studies. Radiolabeled analogs (e.g., 14^{14}C at the pyrrole ring) track metabolite formation. Pharmacodynamic endpoints (e.g., cytokine levels for immune modulators) are correlated with plasma concentrations using LC-MS .

Q. How does the bromine atom influence the compound’s reactivity in further synthetic transformations?

Methodological Answer: The 4-bromo group undergoes nucleophilic aromatic substitution with amines/thiols or transition metal-catalyzed couplings (e.g., Buchwald-Hartwig amination). Reactivity is influenced by electronic effects from the adjacent carbonyl group, which can be modeled using density functional theory (DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.